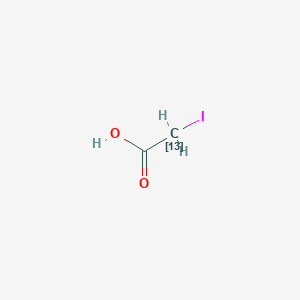
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
描述
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood yet. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Moreover, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one have been extensively studied in vitro and in vivo. This compound has been found to reduce the production of various inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
实验室实验的优点和局限性
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages as a research tool. Firstly, it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Secondly, this compound has demonstrated potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments. For example, its mechanism of action is not fully understood yet, which makes it challenging to optimize its therapeutic potential. Moreover, the toxicity and pharmacokinetic properties of this compound are not well characterized yet, which limits its clinical translation.
未来方向
There are several future directions for the research on (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. Firstly, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Secondly, the toxicity and pharmacokinetic properties of this compound need to be thoroughly investigated to evaluate its safety and efficacy in vivo. Moreover, the development of novel analogs of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one with improved bioavailability and pharmacokinetic properties could potentially enhance its therapeutic potential. Finally, the evaluation of the synergistic effects of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one with other anti-cancer agents could lead to the development of more effective combination therapies for cancer treatment.
Conclusion:
In conclusion, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a promising compound with diverse biological activities. Its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammation, have gained significant attention in scientific research. Further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. The development of novel analogs and combination therapies could potentially enhance its therapeutic potential.
科学研究应用
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry as this compound has shown significant anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Additionally, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has also demonstrated potent antioxidant and antimicrobial activities.
属性
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)12-6-3-10(15)8-13(12)16/h2-8H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQHGBUYYXGCO-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



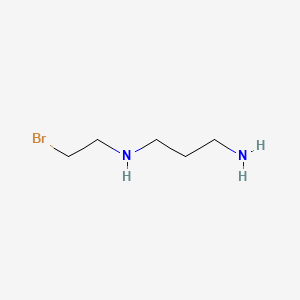

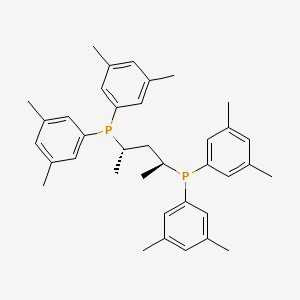
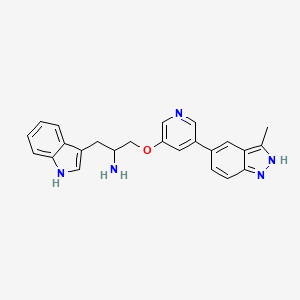
![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)

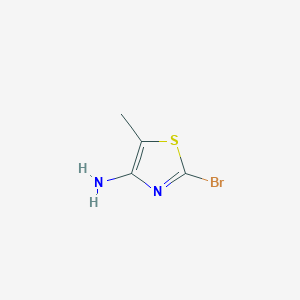
![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)
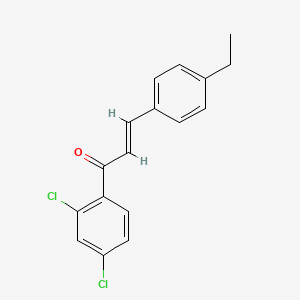
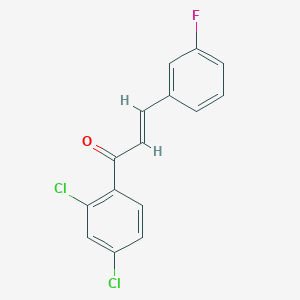
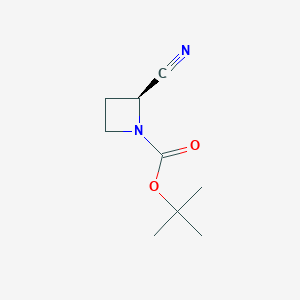

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)
